molecular formula C8H9ClO3S B13027636 2-Chloro-1-methoxy-4-(methylsulfonyl)benzene

2-Chloro-1-methoxy-4-(methylsulfonyl)benzene

Cat. No.: B13027636
M. Wt: 220.67 g/mol
InChI Key: RHHBERXIDHKCQF-UHFFFAOYSA-N
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Description

2-Chloro-1-methoxy-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C8H9ClO3S It is a derivative of benzene, featuring a chloro group, a methoxy group, and a methylsulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methoxy-4-(methylsulfonyl)benzene can be achieved through several methods. One common approach involves the chlorination of 1-methoxy-4-(methylsulfonyl)benzene. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chloro group into the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methoxy-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Production of sulfone compounds.

    Reduction: Generation of dechlorinated or desulfonylated products.

Mechanism of Action

The mechanism of action of 2-Chloro-1-methoxy-4-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in electrophilic and nucleophilic reactions, respectively, while the methylsulfonyl group can influence the compound’s reactivity and stability . These interactions can affect various biochemical pathways and processes.

Properties

Molecular Formula

C8H9ClO3S

Molecular Weight

220.67 g/mol

IUPAC Name

2-chloro-1-methoxy-4-methylsulfonylbenzene

InChI

InChI=1S/C8H9ClO3S/c1-12-8-4-3-6(5-7(8)9)13(2,10)11/h3-5H,1-2H3

InChI Key

RHHBERXIDHKCQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C)Cl

Origin of Product

United States

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